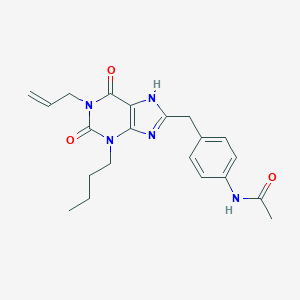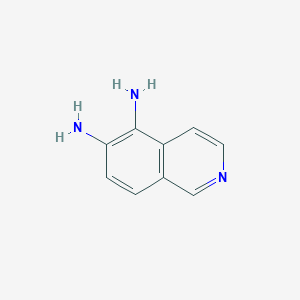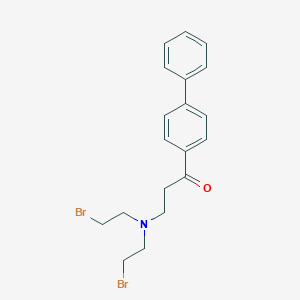
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl, also known as DBAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBAB is a derivative of biphenyl, which is a class of organic compounds widely used in the production of plastics, pesticides, and pharmaceuticals. The synthesis of DBAB involves the reaction of 4-aminobiphenyl with 2-bromoethyl acrylate, followed by the addition of sodium borohydride to reduce the resulting imine to the final product.
Mecanismo De Acción
The mechanism of action of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been shown to bind to DNA and induce DNA damage, which may contribute to its potential as a fluorescent probe for metal ion detection.
Efectos Bioquímicos Y Fisiológicos
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to determine the specific mechanisms of action and potential side effects of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl on healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl in scientific research is its ease of synthesis and purification, which allows for large-scale production at a relatively low cost. However, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl is highly reactive and may require special handling and storage conditions to prevent degradation or contamination.
Direcciones Futuras
There are several potential future directions for research on 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl. One area of interest is the development of new synthetic methods for 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl derivatives with enhanced properties, such as increased solubility or improved cytotoxicity. Another area of research is the investigation of the biological mechanisms of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl, including its interactions with specific proteins and nucleic acids. Finally, further studies are needed to determine the potential applications of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl in areas such as organic electronics and metal ion detection.
Métodos De Síntesis
The synthesis of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl involves a two-step process. Firstly, 4-aminobiphenyl is reacted with 2-bromoethyl acrylate in the presence of a base catalyst such as triethylamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the final product, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been extensively studied for its potential applications in various fields of scientific research. In the field of organic electronics, 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been used as a building block for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
Número CAS |
142058-13-7 |
|---|---|
Nombre del producto |
4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl |
Fórmula molecular |
C19H21Br2NO |
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
3-[bis(2-bromoethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Br2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Clave InChI |
JUMKLYDOIUWANQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr |
Otros números CAS |
142058-13-7 |
Sinónimos |
4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl 4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl hydrochloride toxin 6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
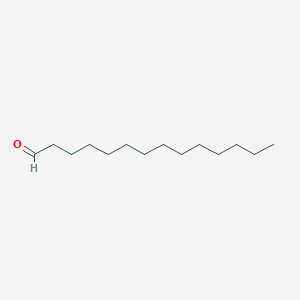
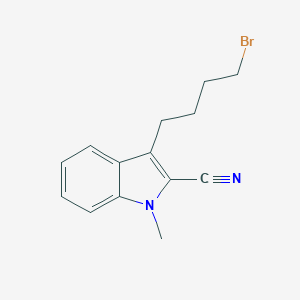
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
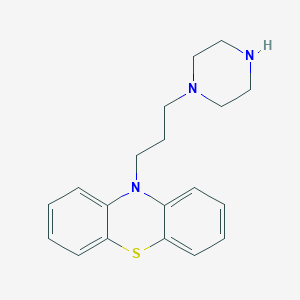
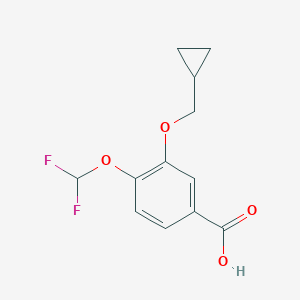
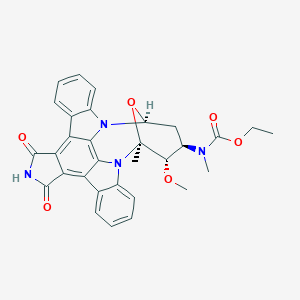
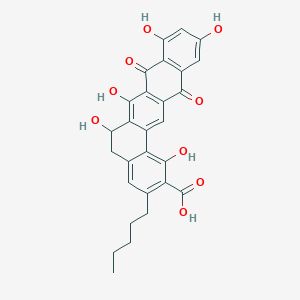
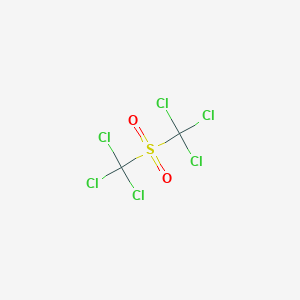
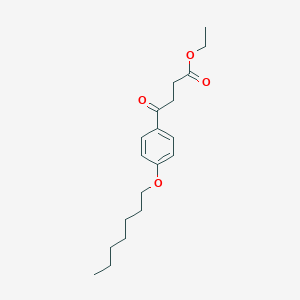
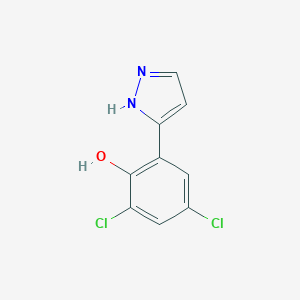
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)
